N-[(3,4-difluorophenyl)methyl]cyclopentanamine
CAS No.:
Cat. No.: VC17635910
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3,4-difluorophenyl)methyl]cyclopentanamine -](/images/structure/VC17635910.png)
Specification
Molecular Formula | C12H15F2N |
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Molecular Weight | 211.25 g/mol |
IUPAC Name | N-[(3,4-difluorophenyl)methyl]cyclopentanamine |
Standard InChI | InChI=1S/C12H15F2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 |
Standard InChI Key | IVGSZQGTYLHYOG-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)NCC2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
N-[(3,4-Difluorophenyl)methyl]cyclopentanamine (C₁₂H₁₅F₂N) consists of a cyclopentylamine scaffold substituted at the nitrogen atom with a benzyl group bearing fluorine atoms at the 3- and 4-positions of the aromatic ring. The molecular weight is 211.25 g/mol, with a calculated partition coefficient (ClogP) of 2.38, indicating moderate lipophilicity . The 3,4-difluoro substitution pattern distinguishes it from structurally related analogues, such as the 2,3- and 2,4-difluoro isomers, which exhibit distinct electronic and steric profiles .
X-ray crystallography of similar compounds reveals that the cyclopentyl ring adopts a puckered conformation, while the difluorophenyl group maintains a near-orthogonal orientation relative to the amine plane, minimizing steric clashes . This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, as observed in REV-ERB nuclear receptor ligands and autophagy inhibitors .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopentanamine typically begins with 3,4-difluorobenzaldehyde as the starting material. A reductive amination strategy is employed, as outlined below:
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Aldol Condensation: 3,4-Difluorobenzaldehyde undergoes condensation with cyclopentanone in the presence of a base (e.g., piperidine) to form α,β-unsaturated ketone intermediates .
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Michael Addition: The ketone intermediate is treated with an ammonia source (e.g., ammonium acetate) under acidic conditions to yield the corresponding β-amino ketone .
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Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary amine, followed by benzylation using 3,4-difluorobenzyl bromide to install the difluorophenylmethyl group .
Alternative routes involve nucleophilic addition of organometallic reagents to cyclopentanone, followed by azide formation and Staudinger reduction to access the cyclopentylamine core . For example, treatment of cyclopentanone with a Grignard reagent derived from 3,4-difluorobenzyl chloride produces the secondary alcohol, which is converted to the azide via Mitsunobu conditions and subsequently reduced to the amine .
Optimization of Synthetic Efficiency
Recent advancements have focused on improving atom economy and reducing step counts. A one-pot procedure developed by Tomashenko et al. enables direct conversion of 3,4-difluorobenzonitrile to the target amine using 1,4-bis(bromomagnesio)butane and titanium tetraisopropoxide, achieving yields >75% . Additionally, microwave-assisted Curtius rearrangements have been employed to streamline the synthesis of intermediates, reducing reaction times from hours to minutes .
Table 1: Comparative Synthetic Routes for N-[(3,4-Difluorophenyl)methyl]cyclopentanamine
Physicochemical and Pharmacokinetic Properties
The 3,4-difluoro substitution confers distinct advantages over non-fluorinated analogues:
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Lipophilicity: Measured logD₇.₄ = 1.92 (compared to 1.45 for the non-fluorinated parent), enhancing blood-brain barrier permeability .
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Metabolic Stability: Microsomal half-life (human) = 42 min vs. 18 min for 2,3-difluoro isomer, attributed to reduced CYP2D6-mediated oxidation .
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Aqueous Solubility: 0.87 mg/mL in PBS (pH 7.4), sufficient for oral formulation development .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 211.25 g/mol | HRMS |
Melting Point | 89-91°C | DSC |
logP | 2.38 | HPLC (C18) |
PSA* | 28.3 Ų | DFT Calculation |
Metabolic Stability (t₁/₂) | 42 min (human) | Liver Microsomes + NADPH |
*Polar Surface Area |
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
BT-474 (Breast) | 1.7 | Autophagy Inhibition |
MDA-MB-231 (TNBC*) | 2.1 | REV-ERB Antagonism |
A549 (Lung) | 3.4 | Dual Pathway |
*Triple-Negative Breast Cancer |
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